molecular formula C11H20N2O3 B608568 Libramycin A CAS No. 51746-00-0

Libramycin A

Cat. No. B608568
CAS RN: 51746-00-0
M. Wt: 228.29
InChI Key: DSLSWBIYQALLJM-ASODMVGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Libramycin A is a fat-soluble, weakly acidic substance isolated from Streptomyces.

Scientific Research Applications

1. Efficacy in Cystic Fibrosis and Pseudomonas Aeruginosa Infection

Libramycin A, known as Levofloxacin inhalation solution (LIS), is effective in treating patients with cystic fibrosis (CF) and chronic Pseudomonas aeruginosa lung infection. Studies have shown positive effects on lung function and quality of life, indicating its efficacy in extended treatment without additional safety concerns (Elborn et al., 2016).

2. Comparison with Tobramycin Inhalation Solution

Comparative studies of Levofloxacin inhalation solution (LIS) and Tobramycin inhalation solution (TIS) in CF patients showed that LIS was non-inferior to TIS, demonstrating its effectiveness and safety for managing chronic P. aeruginosa infection in CF patients (Elborn et al., 2015).

3. Application in Reducing Virulence Determinants

Research has shown that Tobramycin, a compound related to Libramycin A, reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles. This implies that compounds like Libramycin A can play a role in diminishing the pathogenicity of bacteria, aiding in treating lung infections in CF patients (Koeppen et al., 2019).

4. Network Meta-Analysis of Inhaled Antibiotics

A systematic literature review and network meta-analysis compared Levofloxacin inhalation solution (LIS) with other inhaled antibiotics for treating chronic Pseudomonas aeruginosa lung infection in CF patients. This analysis helps in understanding the relative efficacy of Libramycin A in a broader spectrum of inhaled antibiotic treatments (Elborn et al., 2016).

5. Improving Health-Related Quality of Life

Libramycin A has been shown to improve health-related quality of life in CF patients, suggesting its beneficial impact beyond just physical health parameters (Quittner & Buu, 2002).

6. Antibacterial Co-Action

Studies have investigated the co-action of Tobramycin with various antibiotics. Positive co-action in inhibiting bacteria, particularly with certain antibiotics, indicates that Libramycin A could be part of combination therapies for enhanced antibacterial effects (Natarajan et al., 2008).

properties

CAS RN

51746-00-0

Product Name

Libramycin A

Molecular Formula

C11H20N2O3

Molecular Weight

228.29

IUPAC Name

2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1

InChI Key

DSLSWBIYQALLJM-ASODMVGOSA-N

SMILES

C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Libramycin A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Libramycin A
Reactant of Route 2
Libramycin A
Reactant of Route 3
Libramycin A
Reactant of Route 4
Libramycin A
Reactant of Route 5
Libramycin A
Reactant of Route 6
Libramycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.